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Compound of Interest

Compound Name: Sgc-cbp30

Cat. No.: B612240 Get Quote

Welcome to the SGC-CBP30 Technical Support Center. This resource is designed to assist

researchers, scientists, and drug development professionals in optimizing their experiments

using the selective CBP/EP300 bromodomain inhibitor, SGC-CBP30. Here you will find

troubleshooting guides and frequently asked questions to address common challenges and

ensure the stability and effective use of this compound.

Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SGC-CBP30?

A1: Proper storage of SGC-CBP30 is crucial for maintaining its stability and activity. For long-

term storage, the solid (powder) form of SGC-CBP30 should be stored at -20°C and is stable

for at least three to four years.[1][2] Once dissolved in a solvent such as DMSO, it is

recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3][4] These

stock solutions are stable for up to one year when stored at -80°C and for one month at -20°C.

[1] For short-term use, freshly prepared working solutions can be stored at 4°C.[5] It is also

advisable to store the compound away from direct light and with a desiccant for long-term solid

storage.[3]

Q2: What is the solubility of SGC-CBP30 in common laboratory solvents?

A2: SGC-CBP30 exhibits good solubility in several common organic solvents. It is highly

soluble in DMSO and ethanol.[6] For most cell-based assays, DMSO is the preferred solvent
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due to its high solubilizing capacity and compatibility with cell culture, though the final

concentration in the medium should be kept low (typically ≤ 0.1%) to avoid cellular toxicity.[3]

Q3: What is the known stability of SGC-CBP30 in aqueous solutions or cell culture media?

A3: While specific quantitative data on the half-life of SGC-CBP30 in various aqueous buffers

and cell culture media is not extensively published, it is generally recommended to prepare

working solutions fresh before use.[3] The stability of small molecules in solution can be

variable, and prolonged storage of working dilutions may lead to a decrease in potency.[3] For

in vivo studies, a formulation of 2% DMSO, 30% PEG300, 5% Tween 80 in ddH2O has been

used to create a clear solution, which should be used immediately for optimal results.[1]

Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

Potential Cause 1: Compound Degradation. SGC-CBP30 potency can decrease with

improper storage or handling.

Solution: Always use freshly prepared working solutions from properly stored, single-use

aliquots of the stock solution.[3] Avoid repeated freeze-thaw cycles of the stock solution.[3]

[4]

Potential Cause 2: Suboptimal Assay Conditions. The optimal concentration and incubation

time for SGC-CBP30 can vary between cell lines and assays.

Solution: Perform a dose-response titration (e.g., 0.1–10 μM) to determine the effective

concentration for your specific experimental setup. Optimize the treatment duration for

your cell line and endpoint measurement.

Potential Cause 3: High Protein Binding in Media. Components in the cell culture serum may

bind to the compound, reducing its effective concentration.

Solution: Consider reducing the serum percentage in your culture medium during the

treatment period, if compatible with your cell line's health.

Issue 2: Observing off-target effects.
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Potential Cause: High Compound Concentration. At higher concentrations, the selectivity of

SGC-CBP30 may decrease, leading to engagement with other bromodomains, such as

those in the BET family.

Solution: Use the lowest effective concentration determined from your dose-response

experiments. To confirm that the observed phenotype is due to CBP/EP300 inhibition,

consider using a structurally different CBP/EP300 inhibitor as a control.

Issue 3: Precipitation of the compound in aqueous media.

Potential Cause: Low Aqueous Solubility. SGC-CBP30 has low solubility in aqueous media.

[3]

Solution: Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to

maintain solubility but remains non-toxic to the cells (typically ≤ 0.1%).[3] When preparing

working dilutions, add the stock solution to the aqueous medium slowly while vortexing to

facilitate mixing and prevent precipitation. For in vivo preparations, use of co-solvents like

PEG300 and surfactants like Tween 80 is recommended.[1]

Data at a Glance: Stability and Potency
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Parameter Condition
Value/Recommend
ation

Citation

Storage (Solid) -20°C Stable for ≥ 3 years [1][2]

+4°C
Stable for ≥ 12

months
[5][7]

Storage (Solution) -80°C in solvent Stable for 1 year [1]

-20°C in solvent Stable for 1 month [1]

Solubility DMSO ≥ 100 mg/mL [1]

Ethanol ≥ 100 mg/mL [6]

In Vitro Potency

(IC50)
CREBBP (cell-free) 21 nM [1]

EP300 (cell-free) 38 nM [1]

Cellular Potency

(EC50)

MYC expression

(AMO1 cells)
2.7 µM [8][9]

p53 reporter (RKO

cells)
1.5 µM [8][9]

NanoBRET (HEK293

cells)
2.8 µM [8][9]

Experimental Protocols & Workflows
Signaling Pathway of SGC-CBP30 Action
SGC-CBP30 is a potent and selective inhibitor of the bromodomains of the transcriptional co-

activators CREB-binding protein (CBP) and p300. These proteins are key regulators of gene

expression through their histone acetyltransferase (HAT) activity and their role in recruiting

other transcriptional machinery. The bromodomain of CBP/p300 recognizes and binds to

acetylated lysine residues on histones and other proteins, a crucial step for chromatin

remodeling and transcriptional activation. By competitively binding to the acetyl-lysine binding

pocket of the bromodomain, SGC-CBP30 prevents the recruitment of CBP/p300 to chromatin,
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thereby inhibiting the transcription of target genes. This mechanism has been shown to impact

various cellular processes, including inflammation and cell proliferation.[1][3][5]

SGC-CBP30 Mechanism of Action
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Caption: SGC-CBP30 inhibits CBP/p300 binding to acetylated histones.

General Experimental Workflow for Cell-Based Assays
A typical workflow for utilizing SGC-CBP30 in a cell-based assay involves careful preparation of

the compound, treatment of cells, and subsequent analysis of the desired endpoint.
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General Workflow for SGC-CBP30 Cellular Assays
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Caption: Workflow for SGC-CBP30 cell-based experiments.

Key Experimental Protocols
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1. Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the change in the thermal stability of a protein upon ligand binding. An

increase in the melting temperature (Tm) indicates ligand binding and stabilization of the

protein.

Materials: Purified CBP or EP300 bromodomain protein, SGC-CBP30, SYPRO Orange dye,

appropriate buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl), qPCR instrument.[1]

Procedure:

Prepare a master mix containing the protein (final concentration ~2 µM) and SYPRO

Orange dye (final dilution 1:1000) in the assay buffer.[1]

Aliquot the master mix into a 96-well or 384-well PCR plate.

Add SGC-CBP30 to the desired final concentrations (a DMSO control should be included).

Seal the plate and centrifuge briefly.

Place the plate in a qPCR instrument and run a melt curve program, typically from 25°C to

95°C with a ramp rate of 1-3°C/minute.[1]

Monitor the fluorescence of SYPRO Orange. The Tm is the temperature at which the

fluorescence is at its maximum, corresponding to the protein's melting point.

The change in Tm (ΔTm) is calculated by subtracting the Tm of the DMSO control from the

Tm of the SGC-CBP30-treated sample.

2. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of fluorescently tagged proteins in live cells. Inhibition of

CBP/p300 by SGC-CBP30 can alter its interaction with chromatin, leading to changes in its

mobility.

Materials: Cells expressing a fluorescently tagged CBP or p300 bromodomain (e.g., GFP-

CBP), confocal microscope with a high-power laser for bleaching, SGC-CBP30.
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Procedure:

Seed the transfected cells on a glass-bottom dish suitable for live-cell imaging.

Treat the cells with SGC-CBP30 at the desired concentration for an appropriate duration.

Include a vehicle-treated control.

Identify a region of interest (ROI) within the nucleus where the fluorescent protein is

localized.

Acquire a few pre-bleach images of the ROI.

Use a high-intensity laser to photobleach the fluorescence within the ROI.

Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery

of fluorescence in the bleached ROI as unbleached molecules diffuse into it.

Analyze the fluorescence recovery kinetics to determine the mobile fraction and the half-

time of recovery. A faster recovery suggests increased mobility of the protein. SGC-CBP30
has been shown to accelerate FRAP recovery at a concentration of 1 µM.[5][6][7]

3. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method to measure compound binding to a

target protein in intact cells. It relies on bioluminescence resonance energy transfer (BRET)

between a NanoLuc® luciferase-tagged protein (donor) and a fluorescent tracer (acceptor) that

binds to the same protein. A test compound that binds to the target will compete with the tracer,

leading to a decrease in the BRET signal.

Materials: Cells expressing a NanoLuc®-CBP/EP300 fusion protein, a cell-permeable

fluorescent tracer that binds to the CBP/EP300 bromodomain, SGC-CBP30, BRET-

compatible plate reader.

Procedure:

Transfect cells with the NanoLuc®-CBP/EP300 expression vector.

Seed the transfected cells into a 96-well or 384-well white plate.
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Add the fluorescent tracer at a fixed concentration to the cells.

Add SGC-CBP30 in a dose-response manner.

Incubate to allow the system to reach equilibrium.

Add the NanoLuc® substrate.

Measure the donor and acceptor emission signals using a BRET-compatible plate reader.

Calculate the BRET ratio and plot it against the concentration of SGC-CBP30 to determine

the cellular IC50 value. SGC-CBP30 has shown an IC50 of 2.8 µM in a NanoBRET assay

using HEK293 cells.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612240#sgc-cbp30-stability-in-different-experimental-
conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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